5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family These compounds are known for their diverse biological activities and significant roles in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Cyclization to Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways. Its ability to interact with biological targets makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials with specific electronic properties due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting enzyme activity or altering receptor signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
5-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-5(2)6-3-7(10(18)19)17-9(15-6)4-8(16-17)11(12,13)14/h3-5H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPQGLUBBDNUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC(=NN2C(=C1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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